N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide, also known as ACEA, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in the year 1999 by Pfizer, Inc. as a selective agonist for the cannabinoid receptor type 1 (CB1).
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide acts as a selective agonist for the CB1 receptor, which is primarily found in the central nervous system. Upon binding to the receptor, N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of the endocannabinoid system, the regulation of immune responses, and the inhibition of tumor growth. It has also been found to have anti-inflammatory properties and to be effective in the treatment of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide in lab experiments is its high selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide is its potential for off-target effects, which can lead to unwanted physiological responses.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide, including the development of more selective and potent CB1 receptor agonists, the investigation of its potential therapeutic applications in various diseases such as cancer and multiple sclerosis, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to fully understand the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide in human subjects.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been found to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anti-tumor properties.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-3-22-15-6-4-5-7-16(15)23-11-17(20)19-13-10-12(18)8-9-14(13)21-2/h4-10H,3,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKYGEDZHFHVNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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